6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride
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Overview
Description
6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a piperidin-4-ylmethyl substituent, and a carboxamide group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 6-chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups
Scientific Research Applications
6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-2-carboxamide: Lacks the piperidin-4-ylmethyl substituent.
N-(Piperidin-4-ylmethyl)pyridine-2-carboxamide: Lacks the chloro group.
6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide
Uniqueness
6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride is unique due to the combination of its chloro, piperidin-4-ylmethyl, and carboxamide groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-11-3-1-2-10(16-11)12(17)15-8-9-4-6-14-7-5-9;/h1-3,9,14H,4-8H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSUBNMUOGKHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=NC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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